6-Methoxyisoquinoline-1-carbonitrile

Vue d'ensemble

Description

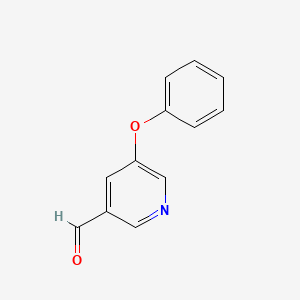

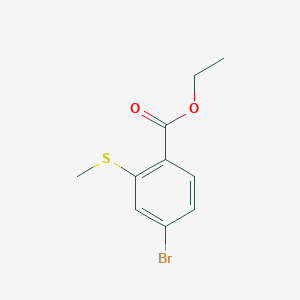

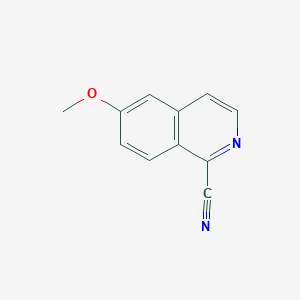

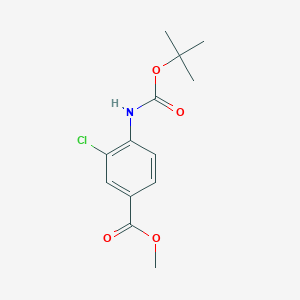

6-Methoxyisoquinoline-1-carbonitrile is a compound with the CAS Number: 1179148-80-1 . It has a molecular weight of 184.2 and its IUPAC name is 6-methoxy-1-isoquinolinecarbonitrile . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 6-Methoxyisoquinoline-1-carbonitrile involves several steps. One method involves the reaction of 1-chloro-6-methoxyisoquinoline with potassium cyanide in the presence of 1,5-bis(diphenylphosphino)pentane and palladium (II) acetate in anhydrous toluene . The reaction mixture is heated at 150 °C for 22 hours, then diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, filtered and concentrated . The residue is then purified on silica gel .Molecular Structure Analysis

The molecular structure of 6-Methoxyisoquinoline-1-carbonitrile is represented by the linear formula C11H8N2O . The InChI code for this compound is 1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 .Physical And Chemical Properties Analysis

6-Methoxyisoquinoline-1-carbonitrile is a solid at room temperature . It has a molecular weight of 184.2 .Applications De Recherche Scientifique

Chemical Reactivity and Synthesis :

- 6-Methylchromone-3-carbonitrile, a related compound, has been studied for its reactivity with various nucleophilic reagents, leading to the creation of heterocyclic systems including chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide (Ibrahim & El-Gohary, 2016).

- A synthesis process for 6-Methoxyisoquinoline-5-Carbonitrile, an important intermediate in drug and dye manufacturing, has been outlined, starting from 3-methoxybenzaldehyde and proceeding through several steps including the Pictet-Spengler reaction and bromination (Zhou Xin-rui, 2005).

Fluorescence Derivatization and Chromatography :

- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing the detection and separation of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Antimicrobial Activity :

- New derivatives of 6-methoxyquinoline-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, with some compounds showing moderate activities (Hagrs et al., 2015).

Corrosion Inhibition :

- Novel quinoline derivatives, including those related to 6-methoxyquinoline-3-carbonitrile, have been computationally studied for their effectiveness as corrosion inhibitors for iron, with insights into their adsorption and inhibition properties (Erdoğan et al., 2017).

Synthesis of Alkaloids and Other Compounds :

- A study outlines the synthesis of lamellarin U and lamellarin G trimethyl ether, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, which are similar to 6-methoxyisoquinoline-1-carbonitrile (Liermann & Opatz, 2008).

Green Fluorescent Dyes :

- 3‐aryl‐6‐methoxy‐2‐oxo‐1,2‐dihydroquinoline‐4‐carbonitriles have been synthesized and identified as green fluorescent dyes, showing stability and high fluorescence, indicating potential applications in various fields (Enoua, Uray, & Stadlbauer, 2012).

Cancer Research :

- Derivatives of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile, functioning as irreversible inhibitors of EGFR and HER-2 kinases, have been developed for cancer treatment, with one compound advancing to clinical trials (Wissner et al., 2003).

Selective Metal Ion Recognition :

- Novel chemosensors based on tetrahydroquinoline carbonitriles have been developed for the selective identification of toxic Pd2+ ions, showcasing their potential in environmental monitoring (Shally et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

6-methoxyisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBHBQQKLLJFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyisoquinoline-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)